molecular formula C10H15BO6 B14888195 (2,3,4,5-Tetramethoxyphenyl)boronic acid

(2,3,4,5-Tetramethoxyphenyl)boronic acid

Cat. No.: B14888195
M. Wt: 242.04 g/mol
InChI Key: JPIGHTPMRMMZRC-UHFFFAOYSA-N
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Description

(2,3,4,5-Tetramethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethoxyphenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate.

Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (2,3,4,5-Tetramethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetramethoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The boron atom in the boronic acid group acts as a Lewis acid, facilitating the formation of stable complexes with target molecules .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: (2,3,4,5-Tetramethoxyphenyl)boronic acid is unique due to the presence of four methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, the methoxy-substituted derivative may exhibit different electronic and steric effects, making it suitable for specific applications in synthesis and sensing .

Properties

Molecular Formula

C10H15BO6

Molecular Weight

242.04 g/mol

IUPAC Name

(2,3,4,5-tetramethoxyphenyl)boronic acid

InChI

InChI=1S/C10H15BO6/c1-14-7-5-6(11(12)13)8(15-2)10(17-4)9(7)16-3/h5,12-13H,1-4H3

InChI Key

JPIGHTPMRMMZRC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1OC)OC)OC)OC)(O)O

Origin of Product

United States

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